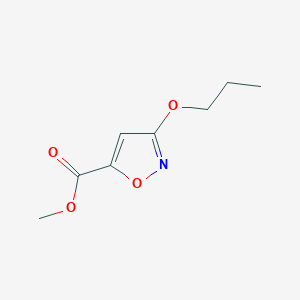

Methyl 3-propoxyisoxazole-5-carboxylate

説明

Methyl 3-propoxyisoxazole-5-carboxylate is an isoxazole derivative featuring a propoxy group at position 3 and a methyl ester at position 4. Isoxazoles are heterocyclic compounds with broad applications in pharmaceuticals and agrochemicals due to their bioactivity, including anticancer, antibacterial, and insecticidal properties .

Its ester group at position 5 is a common motif in bioactive compounds, facilitating interactions with enzymatic targets .

特性

分子式 |

C8H11NO4 |

|---|---|

分子量 |

185.18 g/mol |

IUPAC名 |

methyl 3-propoxy-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C8H11NO4/c1-3-4-12-7-5-6(13-9-7)8(10)11-2/h5H,3-4H2,1-2H3 |

InChIキー |

YEOGSVGZLGGIHX-UHFFFAOYSA-N |

正規SMILES |

CCCOC1=NOC(=C1)C(=O)OC |

製品の起源 |

United States |

準備方法

3-プロポキシイソキサゾール-5-カルボン酸メチルの合成には、通常、ニトリルオキシドとオレフィンとの環状付加反応が含まれます。 一般的な方法の1つは、(3 + 2)環状付加反応に銅(I)またはルテニウム(II)触媒を使用することです 。 金属触媒反応に伴うコスト、毒性、廃棄物発生などの欠点を回避するために、金属フリーの合成経路も開発されています .

工業的な設定では、3-プロポキシイソキサゾール-5-カルボン酸メチルの製造には、反応条件を最適化し、収率を向上させるために、連続フロー反応器の使用が含まれる場合があります。 反応には、通常、メタノール性条件での還流と、ヒドロキシルアミン塩酸塩やナトリウムメトキシドなどの試薬の使用が必要です .

化学反応の分析

科学研究への応用

3-プロポキシイソキサゾール-5-カルボン酸メチルは、幅広い科学研究への応用を持っています。 化学では、潜在的な生物学的活性を備えたより複雑な分子の合成のためのビルディングブロックとして使用されます。 生物学および医学では、抗炎症、抗癌、抗菌剤としての可能性が調査されています。 さらに、特定の分子経路と受容体を標的とした新薬の開発にも応用されています.

科学的研究の応用

Methyl 3-propoxyisoxazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

作用機序

類似化合物の比較

3-プロポキシイソキサゾール-5-カルボン酸メチルは、5-フェニルイソキサゾール-3-カルボン酸メチルや3-(5-クロロフラン-2-イル)-5-メチル-4-フェニルイソキサゾールなどの他のイソキサゾール誘導体と比較することができます。 これらの化合物は、構造的特徴は似ていますが、生物学的活性と治療の可能性は異なります。

類似化合物との比較

Table 1: Structural and Functional Comparison of Isoxazole Derivatives

*Note: Direct data for Methyl 3-propoxyisoxazole-5-carboxylate are inferred from analogs.

Substituent Effects on Physicochemical Properties

- Propoxy vs. However, phenyl groups contribute to π-π stacking in crystal lattices, as seen in Methyl 3-phenylisoxazole-5-carboxylate’s monoclinic structure (a = 12.2275 Å, b = 13.604 Å) .

- Propoxy vs. Chloro (Position 3): Chlorine’s electron-withdrawing nature increases electrophilicity at position 5, making Methyl 3-chloroisoxazole-5-carboxylate a reactive intermediate for cross-coupling reactions . In contrast, the electron-donating propoxy group may stabilize the isoxazole ring, altering metabolic stability.

- Ester vs. Carboxylic Acid (Position 5): Methyl esters (e.g., in Methyl 3-phenylisoxazole-5-carboxylate) are more lipophilic than carboxylic acids (e.g., 3-Methylisoxazole-5-carboxylic acid), enhancing cell permeability .

生物活性

Methyl 3-propoxyisoxazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial and antifungal effects, molecular docking studies, and toxicity assessments.

Antimicrobial Activity

Methyl 3-propoxyisoxazole-5-carboxylate has demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. The following table summarizes the minimum inhibitory concentration (MIC) values against various microorganisms:

| Microorganism | MIC (µM) | Activity Type |

|---|---|---|

| Pseudomonas aeruginosa | 0.21 | Antibacterial |

| Escherichia coli | 0.21 | Antibacterial |

| Candida albicans | 0.83 | Antifungal |

| Micrococcus luteus | Not specified | Antibacterial |

| Saccharomyces cerevisiae | Not specified | Antifungal |

The compound exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria, with the lowest MIC values indicating strong antibacterial properties. In particular, it was noted for its efficacy against clinical strains of bacteria such as Citrobacter freundii and Achromobacter xylosoxidans .

Case Studies and Research Findings

- Antibacterial Efficacy : In a study evaluating various derivatives, methyl 3-propoxyisoxazole-5-carboxylate showed superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin, with some compounds demonstrating activity up to 50 times more potent than these reference drugs .

- Antifungal Activity : The compound also exhibited antifungal properties, particularly against fungi of the genus Candida. The highest activity was recorded against Candida albicans, with an MIC value of 0.83 µM .

- Toxicity Assessment : Toxicity studies conducted on human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3) revealed that while the compound had some cytotoxic effects, it was generally well-tolerated at lower concentrations. The IC50 values indicated that HaCat cells were more sensitive than BALB/c 3T3 cells .

Molecular Docking Studies

Molecular docking studies have provided insights into the mechanism of action of methyl 3-propoxyisoxazole-5-carboxylate. The binding interactions with target proteins such as MurD and DNA gyrase were analyzed, showing favorable binding energies comparable to established antibiotics like ciprofloxacin. Key interactions included hydrogen bonds with critical amino acid residues which are essential for antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。